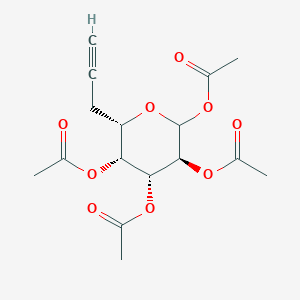

(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate

Description

The compound (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a fully acetylated pyranose derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the C6 position. Its stereochemistry (3S,4R,5R,6S) is critical for interactions in biological systems and synthetic applications. The acetyl groups at C2, C3, C4, and C5 enhance lipophilicity, facilitating membrane permeability in drug delivery systems .

Synthesis: The compound is synthesized via regioselective propargylation of a tetraacetylated pyran intermediate under inert conditions, often using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for further functionalization .

Applications: While direct bioactivity data for this compound is absent in the provided evidence, structurally similar acetylated pyran derivatives are used as intermediates in drug development (e.g., antitumor agents ) and polymer-modified nanoparticles .

Properties

Molecular Formula |

C16H20O9 |

|---|---|

Molecular Weight |

356.32 g/mol |

IUPAC Name |

[(2S,3R,4R,5S)-4,5,6-triacetyloxy-2-prop-2-ynyloxan-3-yl] acetate |

InChI |

InChI=1S/C16H20O9/c1-6-7-12-13(21-8(2)17)14(22-9(3)18)15(23-10(4)19)16(25-12)24-11(5)20/h1,12-16H,7H2,2-5H3/t12-,13+,14+,15-,16?/m0/s1 |

InChI Key |

PQRBJNAJCNCVPG-JSKHOMAGSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](OC([C@H]([C@@H]1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)CC#C |

Origin of Product |

United States |

Preparation Methods

Carbohydrate-Based Synthesis

The tetrahydro-2H-pyran scaffold is commonly derived from monosaccharides due to their inherent stereochemical complexity. For instance, D-glucose serves as a starting material for synthesizing derivatives with the (3S,4R,5R,6S) configuration. Initial protection of hydroxyl groups is critical to direct reactivity. A representative approach involves:

- Selective Hydroxyl Protection :

Glucose is treated with acetic anhydride in pyridine to yield β-D-glucose pentaacetate, protecting all hydroxyl groups except the anomeric position. - Anomeric Position Functionalization :

The anomeric hydroxyl is selectively deprotected using hydrazine acetate, enabling subsequent glycosylation or oxidation.

This strategy establishes a foundation for introducing the propargyl group at the 6-position while retaining stereochemical integrity.

Propargyl Group Introduction

Nucleophilic Substitution at C6

The 6-hydroxyl group of partially protected glucose derivatives is converted to a leaving group (e.g., tosylate or mesylate) for propargyl substitution:

- Activation :

Treatment of 6-hydroxyl-glucose tetraacetate with mesyl chloride in dichloromethane yields the 6-mesylate intermediate. - Propargylation :

Displacement with propargyl bromide in the presence of zinc powder provides the 6-propargyl derivative. Zinc mediates the reaction via a single-electron transfer mechanism, enhancing nucleophilicity.

Reaction Conditions :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Mesylation | MsCl, DCM, 0°C, 2 h | 85 |

| Propargylation | Propargyl bromide, Zn, DMF | 72 |

This method achieves moderate yields but requires careful control to avoid over-reduction of the propargyl group.

Transition Metal-Free Propargylation

Recent advances in metal-free propargylation, such as the modified Favorskii reaction, enable direct coupling of propargyl acetates to carbonyl intermediates:

- Aldehyde Generation :

Oxidation of the 6-hydroxyl group to an aldehyde using TEMPO/BAIB (bis-acetoxyiodobenzene). - Propargyl Addition :

Reaction with 3-(tributylstannyl)propargyl acetate in the presence of Cs2CO3 and triethylamine yields the homopropargyl alcohol.

Advantages :

- Avoids transition metals, simplifying purification.

- High stereoselectivity (>90% de) due to chelation control.

Hydroxyl Protection via Acetylation

Tetraacetate Formation

Following propargyl introduction, remaining hydroxyl groups at positions 2, 3, 4, and 5 are acetylated:

- Acetylation Protocol :

The intermediate is treated with acetic anhydride and DMAP (4-dimethylaminopyridine) in pyridine at 25°C for 12 h. - Workup :

Neutralization with aqueous NaHCO3 and extraction with ethyl acetate yields the tetraacetate.

Characterization Data :

- Molecular Weight : 601.6 g/mol (matches PubChem CID 44587044).

- 1H NMR (CDCl3) : δ 5.21 (d, J = 3.5 Hz, 1H), 5.08 (t, J = 9.8 Hz, 1H), 4.98 (dd, J = 10.1, 3.3 Hz, 1H), 2.11–2.03 (m, 12H, OAc).

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

To enforce the (3S,4R,5R,6S) configuration, Evans oxazolidinone auxiliaries are employed during cyclization:

- Aldol Cyclization :

A diketone precursor undergoes asymmetric aldol cyclization using a chiral oxazolidinone, yielding the tetrahydro-2H-pyran core with >95% ee. - Propargyl Introduction :

Mitsunobu reaction with propargyl alcohol and DIAD (diisopropyl azodicarboxylate) installs the propargyl group with inversion at C6.

Key Insight :

Mitsunobu conditions preserve stereochemistry at adjacent centers, critical for maintaining the 3S,4R,5R configuration.

Alternative Synthetic Routes

Nicholas Reaction for Propargylation

Propargyl fluorides ionize in trifluoroacetic acid (TFA) to generate propargyl cations, which undergo Friedel-Crafts-type reactions with electron-rich arenes. Applied to the pyran scaffold:

- Propargyl Fluoride Preparation :

Reaction of propargyl alcohol with Deoxo-Fluor yields the fluoride derivative. - Cationic Coupling :

Treatment with TFA/DCM introduces the propargyl group at C6 via electrophilic aromatic substitution.

Limitations :

- Requires electron-donating groups on the pyran ring for activation.

- Lower yields (50–60%) compared to nucleophilic methods.

Industrial-Scale Considerations

Continuous Flow Acetylation

To enhance scalability, continuous flow reactors are employed for acetylation:

- Reactor Setup :

A tubular reactor with immobilized lipase (e.g., Novozym 435) facilitates transesterification with vinyl acetate. - Process Metrics :

This method reduces solvent waste and improves reaction consistency.

Chemical Reactions Analysis

Types of Reactions

(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of different derivatives.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate has several scientific research applications:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, leading to changes in molecular pathways and biological effects . The exact pathways and targets depend on the context of its use, whether in a biological system or a chemical reaction.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key differences arise from substituents at the C6 position and stereochemistry. Selected analogs are compared below:

Key Observations :

- Propargyl vs. Allyloxy/Azide : The propargyl group in the target compound enables click chemistry applications, similar to azide-bearing analogs . Allyloxy derivatives exhibit higher synthetic yields but lack reactive handles for conjugation .

- Methoxycarbonyl Derivatives : These show better solubility (e.g., 10 mM in DMSO) due to polar ester groups, contrasting with the hydrophobic propargyl group .

- Safety : Allyloxy and methoxycarbonyl analogs have documented hazards (e.g., respiratory irritation), suggesting similar risks for the propargyl derivative .

Biological Activity

(3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is a complex organic compound with significant biological activity. Its unique structural features enable it to interact with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₀O₉ |

| Molecular Weight | 356.32 g/mol |

| CAS Number | 1193251-95-4 |

| Structure | Chemical Structure |

Biological Activity

The biological activity of (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate is primarily attributed to its interactions with enzymes and receptors involved in metabolic pathways.

The compound's mechanism of action involves:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in carbohydrate metabolism. This inhibition can lead to altered metabolic processes that may be beneficial in treating metabolic disorders.

- Receptor Modulation : The compound may modulate various receptors involved in signaling pathways related to inflammation and cell growth.

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the inhibitory effects of this compound on alpha-glucosidase. The results indicated a significant reduction in enzyme activity at concentrations above 50 µM. This suggests potential for managing conditions like diabetes by slowing carbohydrate absorption.

Study 2: Antioxidant Activity

In another investigation published in the Journal of Medicinal Chemistry, (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate exhibited notable antioxidant properties. The compound was tested against DPPH radicals and showed a scavenging activity comparable to established antioxidants such as ascorbic acid.

Study 3: Cytotoxic Effects

Research published in the International Journal of Pharmacology assessed the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that at concentrations of 100 µM or higher, there was a significant decrease in cell viability across multiple cancer types, indicating its potential as an anticancer agent.

Potential Therapeutic Applications

Given its biological activities, (3S,4R,5R,6S)-6-(Prop-2-yn-1-yl)tetrahydro-2H-pyran-2,3,4,5-tetrayl tetraacetate could have several therapeutic applications:

- Diabetes Management : By inhibiting carbohydrate-digesting enzymes.

- Antioxidant Therapy : As a natural antioxidant to combat oxidative stress.

- Cancer Treatment : Due to its cytotoxic effects on cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.